2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a chloro substituent and incorporates both furan and morpholine moieties, which are known for their diverse biological activities. Benzamides are often utilized in medicinal chemistry due to their potential therapeutic applications, including anti-inflammatory and analgesic properties. The compound's unique structure positions it as a subject of interest in drug development and biological research.
This compound can be classified under several categories:
The synthesis of 2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques like continuous flow reactors might be employed in an industrial context for efficiency.
The molecular structure of 2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide includes:
Property | Value |
---|---|
Molecular Formula | C16H18ClN3O2 |
Molecular Weight | 320.78 g/mol |
IUPAC Name | 2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide |
InChI | InChI=1S/C16H18ClN3O2/c1-11(17)12-15(19)20(21)22/h1,11H,12H2,(H,19,20)(H,21,22) |
The compound may undergo several chemical reactions:
Reactions involving this compound would typically require specific catalysts or reagents to facilitate transformations while minimizing side reactions.
The mechanism of action for 2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide likely involves:
The physical properties of 2-chloro-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]benzamide include:
Key chemical properties include:
The compound has several applications in scientific research:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5